molecular formula C5H10ClN B1443050 Bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 22287-35-0

Bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No. B1443050
CAS RN: 22287-35-0
M. Wt: 119.59 g/mol
InChI Key: LQKLVOWNBKJRJE-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a functionalized bioisostere of a benzene ring and tert-butyl group . It has applications in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings . It can be used to synthesize bisbicyclo[1.1.1]pentyldiazene and is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride has been reported by Baran et al., who developed a scalable synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This compound can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine hydrochloride consists of three rings of four carbon atoms each . It is a highly strained molecule .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentan-1-amine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . Additionally, it can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-amine hydrochloride is a solid at 20 degrees Celsius . It has a molecular formula of C5H9N·HCl and a molecular weight of 119.59 .

Scientific Research Applications

Molecular Rods and Rotors in Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively investigated for their use as molecular rods and rotors within materials science. These structures can add three-dimensional character and saturation to compounds, which is beneficial for developing advanced materials with specific mechanical and chemical properties .

Supramolecular Linker Units

BCP derivatives serve as supramolecular linker units. This application is crucial in the creation of complex molecular assemblies that are fundamental in the development of new materials, including liquid crystals and metal–organic frameworks. The ability of BCP to act as a linker is due to its robustness and the precise control it offers in the spatial arrangement of the components .

FRET Sensors

Fluorescence Resonance Energy Transfer (FRET) sensors utilize BCP derivatives for their ability to transfer energy over molecular distances. This property is particularly useful in the development of sensors that can detect changes in the environment or the presence of specific molecules, making them valuable tools in analytical chemistry .

Bioisosteres in Drug Discovery

The BCP motif has emerged as a valuable bioisostere within drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This replacement can increase the solubility, potency, and metabolic stability of lead compounds, potentially reducing therapeutic doses and avoiding drug-induced liver injury .

Synthesis of Potent Antibacterial Agents

Bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a precursor in the synthesis of potent quinolone antibacterial agents. These agents are crucial in the fight against bacterial infections, and the use of BCP derivatives can lead to the development of new classes of antibiotics with improved efficacy .

Click Chemistry Applications

The compound is also employed in preparing bicyclo[1.1.1]pentane-derived azides for click chemistry applications. Click chemistry is a field of chemical synthesis that focuses on generating substances quickly and reliably by joining small units together. This application is significant in medicinal chemistry for the rapid synthesis of molecular libraries for drug screening .

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

Bicyclo[1.1.1]pentan-1-amine hydrochloride has garnered considerable attention in drug discovery . The difficulty in their large-scale preparation is still a problem, but recent advancements have made it possible to produce this compound on mg- to kg-quantities using just light . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLVOWNBKJRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712368
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22287-35-0
Record name Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[1.1.1]pentan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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